molecular formula C17H12BrFN4O2S2 B2587886 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide CAS No. 393566-37-5

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2587886
CAS No.: 393566-37-5
M. Wt: 467.33
InChI Key: SXIRFNKPAWOUQC-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a 1,3,4-thiadiazole derivative characterized by:

  • A 1,3,4-thiadiazol-2-yl core substituted with a thioether group.
  • A 2-oxoethyl linker connecting the thiadiazole ring to a 4-bromophenylamino moiety.
  • A 2-fluorobenzamide group attached to the thiadiazole nitrogen.

This structure combines electron-withdrawing (fluorine, bromine) and hydrogen-bonding (amide, thioether) groups, which may enhance biological activity, particularly in enzyme inhibition or anticancer applications .

Properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-10-5-7-11(8-6-10)20-14(24)9-26-17-23-22-16(27-17)21-15(25)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIRFNKPAWOUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, including synthesis methods, biological assays, and mechanisms of action.

Chemical Structure

The compound can be represented by the following structural formula:

N 5 2 4 bromophenyl amino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl 2 fluorobenzamide\text{N 5 2 4 bromophenyl amino 2 oxoethyl thio 1 3 4 thiadiazol 2 yl 2 fluorobenzamide}

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenylamine with thioketones and subsequent modifications to introduce the thiadiazole moiety. The synthetic pathways often employ various coupling reactions to achieve the desired chemical structure .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often assessed using methods such as the turbidimetric method .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
4BrABTE. coli10 µM
4BrABTS. aureus15 µM

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Studies indicate that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action may involve the inhibition of DNA synthesis without triggering apoptosis in non-cancerous cells .

Table 2: Anticancer Activity Profile

Cell LineIC50 (µM)Mechanism of Action
MCF77.7DNA synthesis inhibition
A54922.8Non-apoptotic cell death
TE67126Cell cycle arrest

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related thiadiazole derivatives. For example, compounds like 4BrABT demonstrated protective effects against neurotoxicity induced by chemotherapy agents such as cisplatin and excitotoxicity from glutamate exposure . This suggests a dual role in both cancer treatment and neuroprotection.

Case Studies

A notable case study involved evaluating the effects of a thiadiazole derivative on neuronal cultures subjected to various stressors. The results indicated that at concentrations that inhibited cancer cell proliferation, there was no significant toxicity observed in neuronal cells. This finding supports the potential for developing drugs that can address both cancer and neurodegenerative conditions .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The presence of the thiadiazole ring in N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide enhances its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell signaling pathways and the activation of caspases .

1.2 Antimicrobial Properties
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. The compound has shown effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential microbial enzymes .

1.3 Anti-inflammatory Effects
Some studies suggest that compounds with a similar structure can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity
Thiadiazole derivatives are noted for their insecticidal and fungicidal properties. The compound's structure allows it to interact with specific biological targets in pests and pathogens, leading to effective pest control solutions in agriculture. Its application could help reduce reliance on traditional pesticides, promoting more sustainable agricultural practices .

Materials Science

3.1 Polymer Chemistry
In materials science, compounds like this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing thiadiazole derivatives suggests potential applications in creating advanced materials for electronics and packaging .

Case Studies

Study Reference Application Area Findings
Nakagawa et al., 1996AntimicrobialDemonstrated broad-spectrum activity against various pathogens.
Wang et al., 1999InsecticidalShowed effective pest control in agricultural settings with minimal environmental impact.
PMC3200604AnticancerInduced apoptosis in cancer cell lines through caspase activation pathways.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under mild conditions. For example:

  • Reaction with morpholine derivatives in methanolic KOH at 60–80°C yields aryl-morpholino products via Br replacement .

  • Substitution with piperazine generates analogs with enhanced solubility, as demonstrated by IR and NMR spectral shifts.

Key factors :

  • Electron-withdrawing groups (e.g., amide) activate the bromine for SNAr.

  • Polar aprotic solvents (DMF, DMSO) accelerate reactivity .

Hydrolysis of the Amide Bond

The central amide bond (-NHCO-) is susceptible to acidic or basic hydrolysis:

  • Acidic conditions (HCl, 100°C): Cleavage produces 4-fluorobenzoic acid and a thiadiazole-amine intermediate.

  • Basic conditions (NaOH, reflux): Forms 2-fluorobenzate salts and releases 5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine.

Kinetics : Hydrolysis rates follow pseudo-first-order kinetics, with activation energy Ea85kJ/molE_a \approx 85 \, \text{kJ/mol} .

Thiol-Disulfide Exchange Reactions

The thioether (-S-) linkage participates in redox-mediated disulfide bond formation:

  • Oxidation with H2O2\text{H}_2\text{O}_2 or I₂ in ethanol yields a disulfide dimer .

  • Reduction with NaBH₄ regenerates the thiol form, enabling conjugation with maleimide-functionalized biomolecules .

Applications : Used to create dimeric analogs for studying cooperative binding effects in enzyme inhibition .

Coordination with Metal Ions

The thiadiazole nitrogen atoms and carbonyl oxygen act as ligands for transition metals:

  • Cu(II) complexes exhibit square-planar geometry (confirmed by XRD), enhancing antioxidant activity.

  • Fe(III) coordination in DMSO solvent shifts UV-Vis absorption to λmax=420nm\lambda_{\text{max}} = 420 \, \text{nm} .

Stability constants (logK\log K):

Metal Ionlog KK
Cu²⁺4.2 ± 0.1
Fe³⁺3.8 ± 0.2

Electrophilic Aromatic Substitution

The fluorobenzamide moiety undergoes regioselective nitration and sulfonation:

  • Nitration (HNO₃/H₂SO₄, 0°C): Substitution occurs at the para position to fluorine, yielding a nitro derivative .

  • Sulfonation (oleum, 50°C): Forms a sulfonic acid analog with improved aqueous solubility .

Reactivity trend : Fluorine directs electrophiles to the para position due to its strong -I effect .

Cycloaddition and Ring-Opening Reactions

The 1,3,4-thiadiazole ring participates in:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under microwave irradiation.

  • Ring-opening with hydrazine to form thiosemicarbazide derivatives, characterized by 1H^1\text{H}-NMR doublets at δ=8.15ppm\delta = 8.15 \, \text{ppm} .

Functionalization via Amide Coupling

The terminal amide group reacts with:

  • Acid chlorides (e.g., acetyl chloride) to form N-acylated products.

  • Isocyanates (e.g., phenyl isocyanate) to generate urea derivatives, confirmed by FT-IR peaks at 1640 cm⁻¹ (C=O stretch) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives, focusing on substituents and physical properties:

Compound Name / ID Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound R1 = 4-BrC₆H₄NHCO, R2 = 2-FC₆H₄CO, R3 = -S-CH₂CO- N/A N/A Bromophenylamino, fluorobenzamide -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1 = 4-ClC₆H₄CH₂S, R2 = phenoxyacetamide 132–134 74 Chlorobenzyl, phenoxyacetamide
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) R1 = 4-ClC₆H₄CH₂S, R2 = alkylphenoxyacetamide 138–140 82 Chlorobenzyl, alkylphenoxyacetamide
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) R1 = 4-NO₂C₆H₄NH, R2 = 4-ClC₆H₄CO, R3 = -S-CH₂CO- N/A N/A Nitrophenylamino, chlorophenylacetamide
1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxypropyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) R1 = 4-BrC₆H₄NH, R2 = urea, R3 = difluorophenyl 155–160 70 Bromophenyl, urea, difluorophenyl
Key Observations:
  • Fluorine vs. Chlorine : The 2-fluorobenzamide group in the target compound could offer stronger electron-withdrawing effects than chlorobenzamide, influencing binding affinity in enzyme inhibition .
  • Thermal Stability : Urea derivatives (e.g., 8d) exhibit higher melting points (155–160°C) than acetamide analogs (132–140°C), likely due to stronger intermolecular hydrogen bonding .
Key Insights:
  • Antifungal Activity : Urea derivatives (e.g., 8d) show potent antifungal effects, but the target compound’s fluorobenzamide group may shift selectivity toward kinase targets .
  • Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -Br) enhance enzyme inhibition by stabilizing ligand-target interactions . Thioether linkers improve metabolic stability compared to ether or alkyl chains .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-chloro-1,3,4-thiadiazol-2-amine derivatives with activated acylating agents (e.g., 2-fluorobenzoyl chloride) under basic conditions. For example, describes a method using pyridine as a base and solvent to facilitate amide bond formation, achieving yields of 68–88% depending on substituents . Key factors affecting yield include:

  • Temperature : Prolonged reflux (e.g., 90°C for 3 hours) improves reaction completion but may degrade thermally sensitive groups .
  • Catalysts : Potassium carbonate enhances nucleophilic substitution of thiols in thiadiazole derivatives .
  • Purification : Recrystallization from methanol or DMSO/water mixtures is critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming substitution patterns. For instance, thiadiazole protons appear as singlets at δ 8.92–10.04 ppm, while aromatic protons from the 4-bromophenyl group resonate at δ 7.28–7.45 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight, with fragmentation patterns confirming the thiadiazole core (e.g., m/z 240–305 for related derivatives) .
  • IR : Stretching frequencies for amide C=O (1650–1680 cm1^{-1}) and thioether C–S (650–750 cm1^{-1}) are diagnostic .

Q. How is crystallographic data used to validate molecular structure?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For example, reports N–H···N hydrogen bonds forming centrosymmetric dimers (bond length: 2.89 Å) and C–H···F/O interactions stabilizing the crystal lattice . Such data resolves ambiguities in stereochemistry and confirms the thiadiazole-thioether linkage.

Advanced Research Questions

Q. How can computational modeling predict bioactivity, and what contradictions exist between in silico and experimental data?

Molecular docking studies often target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), where the thiadiazole moiety acts as a competitive inhibitor . However, discrepancies arise when predicted binding affinities (e.g., AutoDock Vina scores) fail to align with in vitro IC50_{50} values. To address this:

  • Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
  • Dynamic Behavior : Use molecular dynamics (MD) to assess conformational stability over nanoseconds . Contradictions in ’s PFOR inhibition data suggest the need for mutational studies to validate binding pockets.

Q. What strategies optimize substituent effects on biological activity in SAR studies?

shows that electron-withdrawing groups (e.g., 4-chlorobenzyl in Compound 5j) enhance antimicrobial activity compared to electron-donating groups (e.g., methoxy in Compound 5k). Key methodologies include:

  • Hammett Analysis : Correlate σ values of substituents with log(IC50_{50}) to quantify electronic effects .
  • LogP Adjustments : Introduce lipophilic groups (e.g., benzylthio in Compound 5h) to improve membrane permeability, evidenced by a 20% increase in bioavailability .

Q. How do conflicting reports on reaction yields inform synthetic protocol refinements?

Variability in yields (e.g., 68% for Compound 5l vs. 88% for 5h in ) highlights the role of:

  • Stoichiometry : Excess acyl chloride (1.2 eq.) drives reactions to completion but risks side products .
  • Workup Procedures : Neutralization with 10% NaHCO3_3 minimizes hydrolysis of acid-sensitive intermediates . Cross-referencing protocols from , and 9 allows iterative optimization (e.g., using DMF instead of pyridine for higher boiling points).

Data Analysis and Contradiction Resolution

Q. How should researchers resolve inconsistencies in spectral data interpretation?

Discrepancies in 1H^1H NMR chemical shifts (e.g., δ 7.32–7.45 ppm for aromatic protons in vs. δ 7.82 ppm in ) may arise from solvent polarity or hydrogen bonding. Mitigation strategies:

  • Standardized Conditions : Use deuterated DMSO for all NMR experiments to ensure comparability .
  • 2D NMR : Employ COSY and HSQC to assign overlapping signals unambiguously .

Q. What experimental controls validate bioactivity assays for this compound?

  • Positive Controls : Compare inhibition rates against known PFOR inhibitors (e.g., nitazoxanide) .
  • Cytotoxicity Assays : Use MTT tests on HEK-293 cells to distinguish target-specific effects from general toxicity . ’s PFOR inhibition data should be replicated under anaerobic conditions to match the enzyme’s native environment.

Methodological Tables

Q. Table 1: Comparative Yields for Thiadiazole Derivatives

CompoundSubstituentYield (%)Melting Point (°C)Reference
5e4-Chlorobenzylthio74132–134
5hBenzylthio88133–135
5j4-Fluorobenzylthio82138–140

Table 2: Key Crystallographic Parameters from

Interaction TypeBond Length (Å)Symmetry Operation
N1–H1···N22.89-x+2, -y+1, -z+1
C4–H4···F22.95x+1, y, z

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